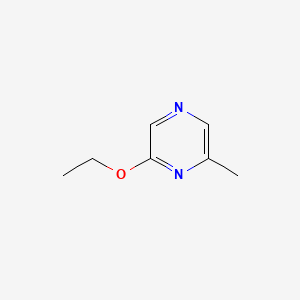

2-Ethoxy-6-methylpyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLZVFYOCZVABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068832 | |

| Record name | 2-Ethoxy-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

191.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethoxy-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53163-97-6 | |

| Record name | 2-Methyl-6-ethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53163-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-ethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053163976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethoxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-6-ETHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D47RK4A68R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Evolution of Research on Pyrazine Heterocycles

The study of pyrazine (B50134) and its derivatives has a rich history, with the pyrazine ring system being experimentally confirmed in 1893. thieme-connect.de Pyrazines are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a 1,4-diazine arrangement. fiveable.meum.edu.myresearchgate.net This structural feature imparts unique properties and reactivity to these molecules, making them a focal point in organic and medicinal chemistry. fiveable.memdpi.com

Early research focused on the fundamental synthesis and characterization of the pyrazine core. Over the decades, the field has evolved to explore the diverse functionalities and applications of substituted pyrazines. tandfonline.comresearchgate.net The development of advanced analytical techniques has enabled a deeper understanding of their structure, reactivity, and presence in natural products. researchgate.net Modern research continues to uncover novel synthetic methodologies and biological activities of pyrazine derivatives, highlighting their enduring importance in chemical science. mdpi.combenthamdirect.com

Significance of Alkylpyrazines and Ethoxypyrazines in Chemical Science

Alkyl- and ethoxypyrazines are significant subclasses of pyrazine (B50134) derivatives with distinct properties and applications.

Alkylpyrazines

Alkylpyrazines are pyrazine compounds substituted with one or more alkyl groups. wikipedia.org They are well-known for their potent aromatic properties and are often found in roasted, baked, and fermented foods, contributing significantly to their flavor and aroma profiles. wikipedia.orgasm.org The type and position of the alkyl substituents influence the specific organoleptic characteristics. wikipedia.orgresearchgate.net Beyond their role in food chemistry, alkylpyrazines serve as versatile building blocks in organic synthesis and have been investigated for their potential biological activities. fiveable.me

Ethoxypyrazines

Ethoxypyrazines, characterized by the presence of an ethoxy (-OCH₂CH₃) group, are another important group of pyrazine derivatives. The introduction of an ethoxy group can significantly modify the chemical and physical properties of the pyrazine ring, including its electronic nature and solubility. acs.org 2-Ethoxy-6-methylpyrazine is a key example, valued for its nutty and roasted aroma. ontosight.aichemicalbook.comfoodb.ca Research into ethoxypyrazines explores their synthesis, reactivity, and potential applications, particularly in the flavor and fragrance industry. ontosight.ai The replacement of a methoxy (B1213986) group with an ethoxy group has been shown to moderately decrease odor potency in some pyrazine derivatives. acs.org

Overview of Pyrazine Ring System Reactivity and Substituent Effects

Established Chemical Synthesis Routes for Pyrazine Derivatives

The synthesis of the pyrazine ring, a core structure in many aromatic compounds, has been a subject of chemical research for over a century. Various methods have been developed, ranging from classic condensation reactions to modern transition metal-catalyzed processes.

Condensation Reactions in Pyrazine Core Construction (e.g., Staedel–Rugheimer, Gutknecht syntheses)

Among the oldest and most fundamental methods for pyrazine synthesis are condensation reactions. These classic routes have laid the groundwork for heterocyclic chemistry.

The Staedel–Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to generate an amino ketone. researchgate.netwikipedia.orgnbu.ac.in This intermediate then undergoes self-condensation and subsequent oxidation to form the pyrazine ring. researchgate.netwikipedia.orgnbu.ac.in

A significant variation is the Gutknecht pyrazine synthesis of 1879. researchgate.netwikipedia.orgnbu.ac.indrugfuture.com This method is also based on the self-condensation of α-amino ketones. researchgate.netwikipedia.orgsciencemadness.org However, it differs in the synthesis of the α-amino ketone intermediate, which is typically produced by the reduction of an isonitroso ketone. drugfuture.com The resulting dihydropyrazine (B8608421) is then dehydrogenated to yield the aromatic pyrazine. nbu.ac.indrugfuture.com This modification avoids the use of the lachrymatory 2-chloroacetophenone. nbu.ac.in

Cyclization Approaches Utilizing Diamines and Diketones or Epoxides

A primary and straightforward strategy for constructing the pyrazine ring is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.nettandfonline.comacademie-sciences.frrasayanjournal.co.in This reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.nettandfonline.com This method is considered a classical and direct route to pyrazine derivatives. tandfonline.com A stepwise cyclization between an α-diketone and an o-aromatic diamine has been found to be an efficient approach for creating complex pyrazine-based nanoribbons. rsc.org

Pyrazines can also be synthesized through the condensation reaction of diamines and epoxides. nih.govacs.orgajgreenchem.com This reaction often utilizes catalysts, such as copper-chromium, to facilitate the transformation. tandfonline.comajgreenchem.com For instance, reacting cyclohexene (B86901) oxide with aqueous ammonia can produce an amino diol, which, after oxidation, can be used to form pyrazines. nih.gov

Dehydrogenation and Oxidation Strategies in Pyrazine Formation

Dehydrogenation is a key step in many pyrazine syntheses, converting non-aromatic precursors like dihydropyrazines or piperazines into the stable aromatic pyrazine ring. The Gutknecht synthesis, for example, concludes with a dehydrogenation step, which can be accomplished using reagents like mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen. drugfuture.com The vapor-phase dehydrogenation of piperazines over catalysts such as copper-chromium oxide is another established method. tandfonline.comacs.org Palladium catalysts have also been employed for the high-yield dehydrogenation of piperazines. tandfonline.comajgreenchem.com

Oxidation plays a crucial role both in the final aromatization step and in the formation of pyrazine N-oxides. The Staedel-Rugheimer synthesis involves an oxidation step to form the final pyrazine product. researchgate.netwikipedia.orgnbu.ac.in Direct oxidation of pyrazines can lead to the formation of pyrazine N-oxides and N,N'-dioxides, with reagents like OXONE® being effective for preparing pyrazine dioxides. researchgate.net Furthermore, tandem oxidation processes can be used, for example, in the MnO2-catalyzed reaction of α-hydroxy ketones and 1,2-diamines to form pyrazines. tandfonline.comajgreenchem.com

Transition Metal-Catalyzed Pyrazine Synthesis

Modern synthetic chemistry increasingly relies on transition metal catalysis for efficient and selective bond formation. In pyrazine synthesis, these methods are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. rsc.org

Well-known palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, Suzuki, and Stille reactions are commonly used to functionalize pyrazines. rsc.orgresearchgate.net These reactions allow for the introduction of a wide variety of substituents onto the pyrazine core. rsc.org For example, manganese pincer complexes have been developed to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines, a process that is atom-economical and environmentally benign. nih.govacs.org Similarly, copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines provides a route to construct aromatic pyrazine derivatives. nih.gov

Targeted Synthesis of this compound and its Positional Isomers

The synthesis of specifically substituted pyrazines like this compound generally involves building upon a pre-existing pyrazine nucleus through alkylation and alkoxylation reactions. ontosight.ai

Alkylation and Alkoxylation Strategies for Side Chain Introduction

The introduction of alkyl and alkoxy groups onto the pyrazine ring is a key strategy for synthesizing target molecules like this compound. This can be achieved by reacting a pyrazine or a substituted pyrazine with an appropriate alkylating or alkoxylating agent.

A general method involves reacting pyrazine or a mono-substituted pyrazine with an alkylating agent, such as a ketone, aldehyde, or alkyl halide, in the presence of a free electron source like an alkali metal. For the synthesis of this compound, this could involve the methylation of 2-ethoxypyrazine (B1297840) or the ethoxylation of 2-methylpyrazine. The regioselectivity of the substitution is influenced by the electronic properties of the pyrazine ring; an existing ethoxy group at the 2-position tends to direct methylation to the 6-position due to steric and electronic effects.

Alkoxylation of halopyrazines is a common method, typically achieved by treating the halopyrazine with a sodium alkoxide in the corresponding alcohol. thieme-connect.de For instance, methoxylation is often accomplished by refluxing a chloropyrazine with methanolic sodium methoxide. thieme-connect.de The introduction of the ethoxy group to form this compound could similarly proceed from 2-chloro-6-methylpyrazine (B130241) and sodium ethoxide. The reaction conditions, including temperature and the choice of base, are critical for minimizing side products and optimizing yield.

Below is a data table summarizing typical parameters for the synthesis of substituted pyrazines like this compound.

| Parameter | Typical Conditions for Synthesis | Notes |

| Starting Material | Pyrazine, 2-ethoxypyrazine, or 2-methylpyrazine | The choice depends on the desired substitution pathway. |

| Alkylating Agent | Methyl iodide, methyl bromide, methyl ketones | Used for the introduction of the methyl group. |

| Alkoxylating Agent | Sodium ethoxide, ethyl halides | Used for the introduction of the ethoxy group. |

| Solvent | Aromatic hydrocarbons (benzene, toluene), ethers, liquefied ammonia, DMF | An inert environment is crucial. Polar aprotic solvents like DMF can improve ethoxylation efficiency. |

| Base | Sodium methoxide, potassium hydroxide, alkali metals (lithium, sodium) | Enhances nucleophilicity and reaction rate. |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | Can enhance reaction rates. |

| Temperature | Ambient to reflux (25–85 °C) | Controlled to optimize regioselectivity and minimize side reactions. |

| Reaction Time | 1–6 hours | Dependent on the specific reagents and conditions used. |

| Purification | Distillation, column chromatography | Column chromatography is often recommended for isolating isomers. |

Regioselective Synthesis of Substituted Pyrazines

The controlled synthesis of specifically substituted pyrazines, such as this compound, is a key focus in synthetic organic chemistry due to the structure-dependent flavor characteristics of these compounds. mcgill.ca Achieving regioselectivity—the preferential reaction at one position over another—is paramount.

One established method for synthesizing pyrazine derivatives involves the alkylation or alkoxylation of a pre-existing pyrazine ring. For instance, reacting a pyrazine with an alkylating agent in the presence of a free electron source, like an alkali metal, can introduce substituents onto the ring. The specific placement of these groups is governed by the electronic properties of the pyrazine nucleus. In the case of this compound, the presence of an ethoxy group at the 2-position influences the electronic distribution, favoring methylation at the 6-position due to a combination of steric and electronic effects.

A common synthetic strategy for creating the pyrazine core itself involves the condensation of 1,2-diamines with α-dicarbonyl compounds. For example, the reaction of 1,2-diaminopropane (B80664) with 2,3-pentanedione (B165514) can form the basic methyl-substituted pyrazine ring. Subsequent ethoxylation, using a reagent like ethyl bromide in the presence of a base, introduces the ethoxy group. Optimizing reaction conditions such as temperature and solvent polarity is critical to maximize yield and prevent side reactions.

More advanced and chemo-enzymatic approaches are also being explored. These methods utilize enzymes, such as transaminases, to catalyze key steps, offering high selectivity under mild conditions. researchgate.netnih.gov For example, a transaminase can mediate the amination of an α-diketone to produce an α-amino ketone, which can then dimerize to form a symmetrically substituted pyrazine. researchgate.netnih.gov By carefully selecting the enzyme and reaction conditions, it is possible to control the regioselectivity of the amination and, consequently, the substitution pattern of the final pyrazine product. nih.gov

| Synthetic Approach | Key Reactants | Controlling Factors | Outcome |

| Alkoxylation of Pyrazine Ring | Substituted pyrazine, Alkoxylating agent, Base | Electronic properties of the ring, Steric hindrance | Regioselective addition of alkoxy group |

| Condensation Reaction | 1,2-diamine, α-dicarbonyl compound | Temperature, Solvent | Formation of pyrazine core |

| Chemo-enzymatic Synthesis | α-diketone, Amine donor, Transaminase | Enzyme selectivity, pH | Regioselective formation of substituted pyrazines |

Biosynthetic Pathways and Enzymatic Mechanisms in Natural Occurrence

The natural occurrence of this compound and other alkylpyrazines is largely attributed to complex chemical and biological processes, primarily the Maillard reaction and microbial metabolism. These pathways contribute significantly to the flavor profiles of a wide variety of cooked and fermented foods.

Maillard Reaction Contributions to Pyrazine Formation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major source of pyrazines in thermally processed foods. nih.govresearchgate.net The fundamental mechanism involves the formation of α-aminoketones through the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves products of sugar degradation. nih.gov Two molecules of these α-aminoketones can then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to the stable aromatic pyrazine. researchgate.net

The specific structure of the resulting pyrazines is determined by the initial amino acids and sugars involved in the reaction. The variety of pyrazines produced can be influenced by factors such as temperature, pH, and the presence of other reactive species. researchgate.net For instance, the reaction of different amino acids can lead to the formation of pyrazines with various alkyl substitutions. researchgate.net

The general pathway for pyrazine formation in the Maillard reaction can be summarized as follows:

Sugar Degradation: Heating reducing sugars leads to the formation of reactive dicarbonyl compounds.

Strecker Degradation: These dicarbonyls react with amino acids to produce Strecker aldehydes and α-aminoketones.

Condensation: Two molecules of an α-aminoketone condense to form a dihydropyrazine.

Oxidation: The dihydropyrazine is oxidized to form a stable alkylpyrazine.

Microbial and Enzymatic Routes for Pyrazine Production in Biological Systems

In addition to the chemical reactions in cooked foods, microorganisms play a crucial role in the biosynthesis of pyrazines in fermented products. nih.govnih.gov Various bacteria, such as Bacillus subtilis, have been identified as producers of alkylpyrazines. nih.govnih.gov These microorganisms utilize specific metabolic pathways and enzymes to synthesize these flavor compounds.

One well-studied pathway involves the enzyme L-threonine-3-dehydrogenase (TDH). nih.govasm.org TDH catalyzes the oxidation of the amino acid L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. nih.govasm.org Two molecules of aminoacetone can then non-enzymatically condense to form 2,5-dimethyl-3,6-dihydropyrazine, which is subsequently oxidized to 2,5-dimethylpyrazine (B89654). asm.org This pathway highlights a key enzymatic step that initiates the formation of the pyrazine precursor.

Furthermore, chemoenzymatic synthesis approaches have demonstrated that various alkylpyrazines can be produced by combining the enzymatic formation of aminoacetone with the chemical condensation with different aldehydes. researchgate.net This suggests that in biological systems, a combination of enzymatic and spontaneous chemical reactions can lead to a diverse array of pyrazine structures.

| Microorganism/Enzyme | Substrate(s) | Key Intermediate(s) | Resulting Pyrazine(s) |

| Bacillus subtilis | L-threonine | L-2-amino-acetoacetate, Aminoacetone | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) nih.govasm.org |

| L-threonine-3-dehydrogenase (TDH) | L-threonine | L-2-amino-acetoacetate | Precursor to aminoacetone nih.govasm.org |

| Chemoenzymatic System (TDH + Aldehydes) | L-threonine, Various aldehydes | Aminoacetone | Various alkylpyrazines researchgate.net |

Identification of Biological Precursors in Alkylpyrazine Biosynthesis

Identifying the specific biological precursors is essential for understanding and potentially manipulating the production of desired pyrazines. Isotope labeling studies have been instrumental in tracing the metabolic origins of the atoms in the pyrazine ring.

L-threonine has been conclusively identified as a primary precursor for the biosynthesis of several alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, in microorganisms like Bacillus subtilis. nih.govasm.org The enzymatic action of L-threonine-3-dehydrogenase initiates the conversion of L-threonine into key intermediates for pyrazine formation. nih.govasm.org

Similarly, other amino acids can serve as precursors for different alkylpyrazines. For example, it has been suggested that L-serine can be a precursor for ethylpyrazine and methylpyrazine. nih.gov The diversity of amino acids available in a biological system can therefore lead to a corresponding diversity in the types of pyrazines produced.

In the context of the Maillard reaction, the precursors are more broadly defined as any amino acid and reducing sugar. The specific combination of these reactants will dictate the substitution pattern of the resulting pyrazine. For example, the reaction of lysine-containing peptides with glucose has been shown to produce a range of pyrazines. nih.gov

| Pyrazine Compound | Identified Precursor(s) | Biological System/Process |

| 2,5-Dimethylpyrazine | L-threonine nih.govnih.govasm.org | Bacillus subtilis nih.govasm.org |

| 2,3,5-Trimethylpyrazine | L-threonine, D-glucose nih.govasm.org | Bacillus subtilis nih.govasm.org |

| Ethylpyrazine | L-serine nih.gov | Microbial biosynthesis nih.gov |

| Methylpyrazine | L-serine nih.gov | Microbial biosynthesis nih.gov |

| Various Alkylpyrazines | Amino acids, Reducing sugars | Maillard Reaction nih.govresearchgate.net |

Electrophilic Substitution Reactions on the Pyrazine Nucleus

The pyrazine ring is an electron-deficient aromatic system, which generally makes electrophilic substitution reactions challenging. The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. However, the substituents on the pyrazine nucleus, such as the electron-donating ethoxy and methyl groups in this compound, can influence the reactivity and regioselectivity of such reactions.

The ethoxy group, being an electron-donating group, can activate the pyrazine ring towards electrophilic attack to some extent. Theoretical calculations on analogous systems suggest that the ethoxy group induces electron-donating effects through the lone pairs on the oxygen atom. vulcanchem.com This increased electron density would preferentially direct incoming electrophiles to specific positions on the ring, although detailed experimental studies on the electrophilic substitution of this compound itself are not extensively documented in the provided search results.

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic substitution reactions are more characteristic of the electron-deficient pyrazine ring. The ethoxy and methyl groups can be substituted by other functional groups through nucleophilic substitution reactions. The regioselectivity of these substitutions is influenced by the electronic properties of the pyrazine ring.

In the case of this compound, the ethoxy group at the 2-position can be a target for nucleophilic displacement. The outcome of such reactions is dependent on the nature of the nucleophile and the reaction conditions. For instance, nucleophiles like amines or thiols can be used, often under basic conditions, to substitute the ethoxy group.

The synthesis of asymmetrically substituted methoxypyrazines has been achieved through alkoxy-de-halogenation, a type of nucleophilic substitution. researchgate.net This suggests that a halogenated precursor of this compound could undergo nucleophilic attack by an ethoxide ion to yield the target compound. Conversely, the ethoxy group could potentially be displaced by a stronger nucleophile. The regioselectivity is crucial; for instance, in related pyrazine systems, methylation at the 6-position is favored when the 2-position is already substituted by an ethoxy group due to a combination of steric and electronic effects.

| Reaction Type | Reagents | Products | Controlling Factors |

| Nucleophilic Substitution | Amines, Thiols | Substituted pyrazines | Electronic properties of the pyrazine ring, steric hindrance |

Oxidation and Reduction Chemistry of Pyrazine Ring Systems

The pyrazine ring in this compound can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form the corresponding pyrazine N-oxides. Common oxidizing agents used for this purpose include hydrogen peroxide and peracids. A study specifically mentions the oxidation of 2-ethoxy- and 2-chloro-pyrazine derivatives with hydrogen peroxide. rsc.org

Reduction: Reduction reactions can convert this compound into different pyrazine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed for this purpose. The regioselective reduction of 3-substituted N-acylpyrazinium salts using tri-n-butyltin hydride (n-Bu₃SnH) has been developed for the synthesis of 3-substituted 1,2-dihydropyrazines. researchgate.net The stability of the resulting isomers is influenced by the electronic nature of the substituents. researchgate.net

| Transformation | Typical Reagents | Resulting Products |

| Oxidation | Hydrogen peroxide, Peracids | Pyrazine N-oxides |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduced pyrazine derivatives |

Functional Group Interconversions on Ethoxypyrazine Side Chains

The side chains of this compound, namely the ethoxy and methyl groups, can undergo various functional group interconversions. This versatility makes this compound a useful building block in organic synthesis for creating more complex molecules.

While specific examples for this compound are not detailed in the provided search results for nitration, acetylation, esterification, bromination, and amidation on its side chains, general principles of organic chemistry suggest these transformations are feasible. For instance, the methyl group could potentially be halogenated (e.g., brominated) under radical conditions, and the resulting halomethyl group could then be converted to other functional groups. The ethoxy group itself is generally stable but could be cleaved under harsh acidic conditions.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Ethoxy-6-methylpyrazine. Through a suite of one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and confirm the substitution pattern on the pyrazine (B50134) ring.

The ¹H NMR spectrum of this compound provides characteristic signals for each distinct proton environment. The aromatic region displays two singlets corresponding to the two protons on the pyrazine ring. The aliphatic region shows signals for the ethoxy and methyl substituents. The ethoxy group is identified by a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the pyrazine ring appears as a distinct singlet.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 / H-5 (Ring) | ~8.0 - 8.2 | Singlet | N/A |

| H-3 / H-5 (Ring) | ~8.0 - 8.2 | Singlet | N/A |

| -O-CH₂- | ~4.4 | Quartet | ~7.1 |

| -CH₂-CH₃ | ~1.4 | Triplet | ~7.1 |

| Ring-CH₃ | ~2.5 | Singlet | N/A |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. Four signals in the downfield region correspond to the sp²-hybridized carbons of the pyrazine ring, with the carbon atom bonded to the electronegative oxygen of the ethoxy group (C-2) being the most deshielded. The remaining three signals in the upfield region are attributed to the carbons of the ethoxy and methyl groups. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160 |

| C-6 | ~155 |

| C-3 | ~142 |

| C-5 | ~140 |

| -O-CH₂- | ~62 |

| Ring-CH₃ | ~21 |

| -CH₂-CH₃ | ~14 |

Note: These are predicted values. Actual chemical shifts depend on experimental conditions. libretexts.org

¹⁵N NMR spectroscopy is a powerful technique for studying nitrogen-containing heterocycles. wikipedia.org The chemical shifts of the nitrogen atoms in the pyrazine ring are highly sensitive to the electronic environment and the substitution pattern. This sensitivity allows for the clear differentiation between positional isomers. For instance, the ¹⁵N chemical shifts for this compound would differ significantly from those of its isomers, such as 2-ethoxy-3-methylpyrazine (B1583611) or 2-ethoxy-5-methylpyrazine. researchgate.net The combination of ¹H and ¹⁵N NMR, particularly through two-dimensional experiments like ¹H-¹⁵N HMBC, can definitively establish the substitution pattern by observing long-range couplings between protons and nitrogen atoms. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms within the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would show correlations between the ring protons and their corresponding ring carbons (C-3 and C-5), the methylene protons and the methylene carbon of the ethoxy group, and the methyl protons with their respective methyl carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.org This is particularly vital for establishing the substitution pattern on the pyrazine ring. Key HMBC correlations for this compound would include:

A correlation between the ring-CH₃ protons and carbons C-6 and C-5.

A correlation between the -O-CH₂- protons of the ethoxy group and carbon C-2.

Correlations between the ring proton at H-3 and carbons C-2 and C-5.

Correlations between the ring proton at H-5 and carbons C-6 and C-3.

These long-range correlations provide definitive proof of the 2,6-substitution pattern. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used method for the analysis of volatile pyrazine derivatives. researchgate.net In a typical GC-MS analysis, this compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum displays the molecular ion (M⁺) peak, which confirms the molecular weight of the compound (138.17 g/mol ). nist.gov The spectrum also shows a series of fragment ions, which are formed through characteristic fragmentation pathways. For alkoxypyrazines, common fragmentation patterns include:

Alpha-cleavage: Loss of an alkyl radical from the ethoxy group (e.g., loss of a methyl radical, ·CH₃, to give an [M-15]⁺ ion).

Loss of an alkene: Elimination of ethene from the ethoxy group via a McLafferty-type rearrangement, resulting in an [M-28]⁺ ion.

Ring cleavage: Fragmentation of the pyrazine ring itself.

While the mass spectra of positional isomers of alkylpyrazines can be very similar, the combination of the mass spectrum with the unique gas chromatographic retention index (RI) provides a highly reliable method for unambiguous identification. nih.gov

Table 3: Key Mass Spectral Data for this compound

| m/z Value | Interpretation |

|---|---|

| 138 | Molecular Ion (M⁺) |

| 123 | Loss of methyl radical (·CH₃) from ethoxy group [M-15]⁺ |

| 110 | Loss of ethene (C₂H₄) from ethoxy group [M-28]⁺ |

| 95 | Further fragmentation |

| 82 | Further fragmentation |

Note: Fragmentation patterns are based on typical behavior of related compounds and may vary with instrument conditions.

High-Resolution Mass Spectrometry and Electron Ionization (EI)

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization (EI) are powerful tools for the structural elucidation of pyrazine derivatives like this compound. EI is a hard ionization technique that provides detailed fragmentation patterns, which serve as a molecular fingerprint.

The mass spectrum of this compound (C₇H₁₀N₂O) is characterized by its molecular ion peak (M⁺) corresponding to its molecular weight of approximately 138.1671 g/mol . nist.gov Upon electron impact, the molecule undergoes fragmentation, primarily involving the side chains, while the aromatic pyrazine ring remains relatively stable. Common fragmentation pathways for alkyl-alkoxy pyrazines include the loss of the ethoxy group or parts of it, and cleavage of the methyl group. The stability of the pyrazine ring often results in a prominent molecular ion or fragments where the ring is preserved. For instance, in the EI spectrum of the related compound 2-ethyl-6-methylpyrazine (B77461), a dominant ion is observed at m/z 121, resulting from the loss of a methyl group. researchgate.net A similar loss of an ethyl radical from the ethoxy group in this compound would also lead to significant fragments.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This precision is instrumental in distinguishing between compounds with the same nominal mass but different chemical formulas, a common challenge in flavor and fragrance analysis where numerous isomers exist.

Table 1: Predicted Characteristic EI-MS Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [M]⁺ | Molecular Ion |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - C₂H₄]⁺ | Loss of ethylene (B1197577) from the ethoxy group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its specific functional groups. Analysis of related pyrazine structures, such as 2-methoxy-3-methylpyrazine, provides insight into the expected vibrational modes. nist.gov Key absorptions would include C-H stretching vibrations from both the aromatic ring and the alkyl side chains, C=N and C=C stretching vibrations within the pyrazine ring, and the characteristic C-O-C stretching of the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of pyrazine and its derivatives is dominated by electronic transitions involving the π-electrons of the aromatic ring and the non-bonding electrons on the nitrogen atoms. Typically, pyrazines exhibit strong absorptions in the UV region corresponding to π → π* transitions and weaker absorptions at longer wavelengths corresponding to n → π* transitions. msu.edu The substitution of the pyrazine ring with an ethoxy and a methyl group can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. UV spectroscopy is a useful method for analyzing the microenvironment of protein side chains and can be used to study interactions between pyrazine compounds and proteins like bovine serum albumin. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Expected Absorption Region | Associated Transition / Vibration |

|---|---|---|

| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| ~3000-2850 cm⁻¹ | Aliphatic C-H Stretch | |

| ~1600-1450 cm⁻¹ | Aromatic C=C and C=N Stretch | |

| ~1250-1000 cm⁻¹ | C-O-C Ether Stretch | |

| UV-Vis Spectroscopy | ~260-280 nm | π → π* Transition |

X-ray Crystallography for Solid-State Structural Determination

Advanced Chromatographic Separation Methods

Chromatography is essential for the isolation and quantification of this compound, particularly from complex matrices or mixtures of isomers.

High-Performance Liquid Chromatography (HPLC) for Regio- and Chiral Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating pyrazine isomers. The separation of closely related regioisomers, such as 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine (B82492), has been effectively achieved using polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, with mobile phases like hexane/isopropanol. researchgate.netnih.gov This demonstrates the capability of such systems to resolve compounds with very similar structures, a principle directly applicable to separating this compound from its isomers (e.g., 2-Ethoxy-5-methylpyrazine).

Additionally, reverse-phase (RP) HPLC methods are commonly used for the analysis of pyrazines. For instance, 2-Ethoxy-3-methylpyrazine can be analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for both analytical quantification and preparative isolation.

Table 3: Exemplary HPLC Conditions for Pyrazine Isomer Separation

| Parameter | Condition 1 (Regioisomer Separation) | Condition 2 (Reverse-Phase Analysis) |

|---|---|---|

| Column | Chiralpak AD-H | Newcrom R1 (C18) |

| Mobile Phase | Hexane/Isopropanol (e.g., 99.5:0.5 v/v) nih.gov | Acetonitrile/Water with Phosphoric Acid sielc.com |

| Separation Principle | Normal Phase / Chiral Recognition | Reverse Phase |

| Application | Separation of closely related regioisomers | General analysis and quantification |

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is the most widely applied technique for the characterization of volatile alkylpyrazines. nih.gov Given the volatility of this compound, GC is an ideal method for its analysis. The NIST Chemistry WebBook indicates the availability of GC data for this compound. nist.gov

The choice of the GC column's stationary phase is critical for separating isomers. Polar columns, such as those with a polyethylene (B3416737) glycol phase (e.g., DB-WAX), and non-polar columns (e.g., HP-5ms) are used to analyze pyrazine mixtures. researchgate.netnih.gov However, mass spectra of positional isomers are often very similar, making unambiguous identification by MS alone difficult. nih.gov Therefore, chromatographic retention indices (RIs) on multiple columns with different polarities are often required, in conjunction with mass spectral data, to definitively identify specific isomers in a mixture. nih.gov

Headspace-Solid Phase Microextraction (HS-SPME) Coupled Techniques

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds like this compound from a sample's headspace. mdpi.com This method integrates sampling, extraction, and concentration into a single step, making it efficient and suitable for automation. iljs.org.ng

In HS-SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently transferred to the injector of a GC-MS system for thermal desorption and analysis. mdpi.com The efficiency of the extraction depends on several factors, including the fiber coating, extraction time and temperature, and sample matrix. mdpi.commdpi.com Common fibers used for pyrazine analysis include those with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coatings. sigmaaldrich.com HS-SPME-GC-MS has been successfully used to quantify pyrazines in various food products, demonstrating its high sensitivity and accuracy, with low limits of detection. mdpi.comdocumentsdelivered.com

Table 4: Common Compounds Mentioned

| Compound Name | Abbreviation | Molecular Formula |

|---|---|---|

| This compound | - | C₇H₁₀N₂O |

| 2-Ethyl-6-methylpyrazine | 2E6MP | C₇H₁₀N₂ |

| 2-Ethyl-5-methylpyrazine | 2E5MP | C₇H₁₀N₂ |

| 2-Ethoxy-3-methylpyrazine | - | C₇H₁₀N₂O |

| 2-Methoxy-3-methylpyrazine | - | C₆H₈N₂O |

| Acetonitrile | - | C₂H₃N |

| Isopropanol | - | C₃H₈O |

| Hexane | - | C₆H₁₄ |

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 6 Methylpyrazine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of organic compounds. By calculating the electron density, DFT methods can accurately predict the geometric and electronic properties of molecules like 2-Ethoxy-6-methylpyrazine.

For pyrazine (B50134) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute key electronic parameters. chemrxiv.orgirjweb.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to determine electronic properties such as dipole moment, polarizability, and atomic charges, which govern the molecule's interactions with its environment.

Table 1: Representative DFT-Calculated Properties for Pyrazine Analogues

| Property | Pyrazine Analogue | Calculated Value | Reference |

| Dipole Moment (Debye) | 2-chloropyrazine | 1.98 D | General knowledge from computational chemistry studies |

| Polarizability (a.u.) | Pyrazine | 55.4 a.u. | General knowledge from computational chemistry studies |

| C-N Bond Length (Å) | Pyrazine | 1.334 Å | General knowledge from computational chemistry studies |

Note: The data presented in this table is for analogous compounds to illustrate the application of DFT, as specific data for this compound was not available in the searched literature.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling is essential for predicting the reactivity of a molecule and understanding its potential reaction pathways. For pyrazine derivatives, these models can identify the most likely sites for electrophilic and nucleophilic attack, as well as predict the stability of intermediates and transition states.

Reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. semanticscholar.org These descriptors are based on the energies of the frontier molecular orbitals and are instrumental in applying principles like the Hard and Soft Acids and Bases (HSAB) theory to predict reaction outcomes. By mapping these properties, researchers can gain a detailed understanding of how this compound and its analogues are likely to behave in chemical reactions.

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and its ability to participate in electronic transitions.

A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com For pyrazine derivatives, the HOMO is typically a π-orbital delocalized over the pyrazine ring, while the LUMO is a π* anti-bonding orbital. The energies of these orbitals and the resulting gap can be modulated by the nature and position of substituents on the pyrazine ring. For instance, electron-donating groups like the ethoxy group in this compound are expected to raise the HOMO energy, while the methyl group has a smaller effect.

Table 2: HOMO-LUMO Energy Gaps for Selected Pyrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| DNB | -5.03 | -2.46 | 2.57 | researchgate.net |

| bDNB | -5.02 | -2.76 | 2.26 | researchgate.net |

| DNP | -4.98 | -2.87 | 2.11 | researchgate.net |

DNB: 4',4”-(quinoxaline-2,3-diyl)bis (N,N-bis(4(methoxyphenyl)-[1,1'-biphenyl]-4-amine), bDNB: 4',4''',4''''',4'''''''-([6,6'-biquinoxaline]-2,2',3,3'-tetrayl) tetrakis(N,N-bis(4-methoxyphenyl)- [1,1'-biphenyl] -4-amine), DNP: 4',4'''-(pyrido[2,3-b]pyrazine-2,3-diyl)bis(N,N-bis (4-methoxyphenyl)-[1,1'-biphenyl]-4-amine)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

For molecules like this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of new compounds. Similarly, theoretical calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. mdpi.comnih.gov By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes of the molecule can be achieved.

Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Mapping

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational chemistry plays a vital role in the design and evaluation of molecules with potential NLO properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. rsc.orgupce.cz For pyrazine derivatives, theoretical studies have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance their NLO properties. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. nih.govresearchgate.net The MEP map highlights regions of positive and negative electrostatic potential, which correspond to areas that are susceptible to nucleophilic and electrophilic attack, respectively. youtube.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

Intermolecular Interactions and Crystal Structure Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular material are governed by the arrangement of molecules in the crystal lattice and the intermolecular interactions between them. Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions. nih.govnih.goviucr.orgiucr.org

Biological Activities and Mechanistic Insights of 2 Ethoxy 6 Methylpyrazine and Analogues

Antimicrobial Efficacy and Proposed Mechanisms of Action

Pyrazine (B50134) derivatives have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects. While research specifically on 2-Ethoxy-6-methylpyrazine is limited in this context, studies on analogous alkylpyrazines and other derivatives provide insight into their potential efficacy and mechanisms.

Several alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), 2-ethyl-3-methylpyrazine, 2-ethyl-5-methylpyrazine (B82492), and 2-ethyl-3,6-dimethylpyrazine, have shown notable activity against various pathogens. mdpi.com For example, 2-ethyl-3,6-dimethylpyrazine was found to be highly effective against a majority of tested pathogens, with half-maximal effective concentration (EC50) values ranging from 13 to 145.8 μg/mL. mdpi.com In another study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One compound, in particular, exhibited superior antibacterial activities, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com

The proposed mechanisms of action for the antimicrobial effects of pyrazine derivatives are varied. One suggested mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. Molecular docking studies of certain pyrazine-2-carboxylic acid derivatives predicted that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase, an enzyme crucial for the synthesis of the bacterial cell wall. rjpbcs.com Another well-studied pyrazine derivative, pyrazinamide, used in tuberculosis treatment, acts as a prodrug. It is converted within the mycobacterium to its active form, pyrazinoic acid, which is believed to disrupt membrane potential and interfere with energy production, particularly in acidic environments. mdpi.com This pH-dependent action highlights the potential for pyrazine derivatives to target bacteria in specific physiological niches. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound | Microorganism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Compound 2e (a triazolo[4,3-a]pyrazine derivative) | Staphylococcus aureus | 32 µg/mL (MIC) | mdpi.com |

| Compound 2e (a triazolo[4,3-a]pyrazine derivative) | Escherichia coli | 16 µg/mL (MIC) | mdpi.com |

| 2-Ethyl-3,6-dimethylpyrazine | Various pathogens | 13 - 145.8 µg/mL (EC50) | mdpi.com |

| Pyrazine-2-carboxylic acid derivatives (e.g., P4, P10) | Candida albicans | 3.125 µg/mL (MIC) | rjpbcs.com |

Antiviral Properties and Cellular Targets

The pyrazine scaffold is a key component in various compounds investigated for antiviral activity against a range of viruses, including influenza viruses and coronaviruses. acs.orgnih.gov The mechanism often involves targeting specific viral proteins essential for replication and propagation.

A notable example is the imidazo[1,2-a]pyrazine (B1224502) derivative, designated A4, which has demonstrated potent and broad-spectrum activity against both influenza A and B viruses, including oseltamivir-resistant strains. acs.orgnih.gov The cellular target of A4 has been identified as the viral nucleoprotein (NP). acs.orgnih.gov By binding directly to the NP, A4 induces its abnormal clustering and prevents its accumulation in the nucleus. This action inhibits the formation of viral ribonucleoprotein complexes (vRNPs), a critical step for viral genome replication and transcription. nih.gov Surface plasmon resonance (SPR) assays confirmed a direct interaction between A4 and the influenza NP with a dissociation constant (KD) of 10.0 μM. nih.gov

Other pyrazine derivatives have been explored as potential inhibitors of different viral targets. For instance, derivatives of pyrazine-2-carboxylic acid are being studied for their potential to target viroporins, which are virus-encoded ion channels that disrupt the host cell's ionic homeostasis to facilitate viral replication. sciforum.net In the context of the SARS-CoV-2 pandemic, newly synthesized pyrazine-triazole and pyrazine-benzothiazole conjugates have shown significant potency. nih.gov Computational modeling studies suggest that these molecules may target the RNA-dependent RNA polymerase (RdRp), a crucial enzyme that controls the replication and transcription of the viral RNA. nih.gov

Table 2: Antiviral Activity and Cellular Targets of Pyrazine Derivatives

| Compound/Derivative Class | Virus | Activity (EC50/IC50) | Proposed Cellular Target | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrazine A4 | Influenza A (PR8-PB2-Gluc) | 2.75 µM (EC50) | Viral Nucleoprotein (NP) | acs.orgnih.gov |

| Pyrazine-triazole conjugate (5d) | SARS-CoV-2 | 0.120 µM (IC50) | RNA-dependent RNA polymerase (RdRp) (putative) | nih.gov |

| Pyrazine-benzothiazole conjugate (12i) | SARS-CoV-2 | 0.3638 µM (IC50) | RNA-dependent RNA polymerase (RdRp) (putative) | nih.gov |

| Pyrazine-2-carboxylic acid derivatives | Influenza A/H1N1, SARS-CoV-2 | Activity demonstrated | Viroporins (putative) | sciforum.net |

Anticancer Activity and Antiproliferative Effects of Pyrazine Derivatives

Pyrazine derivatives have been extensively studied for their potential as anticancer agents, demonstrating antiproliferative and cytotoxic effects across a variety of human tumor cell lines. mdpi.comresearchgate.net The anticancer mechanisms of these compounds are diverse, often involving the induction of apoptosis and the inhibition of key cellular processes required for cancer cell growth.

Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the proliferation of the Dami cell line (a human megakaryoblastic leukemia cell line). nih.gov For example, the derivatives SCA41 and SCA44 inhibited cell growth in a dose-dependent manner, with SCA44 showing 91% growth inhibition at a concentration of 100 µM. nih.gov The antiproliferative effects of some of these compounds were linked to their lipophilicity, while for others, it was related to their ability to induce apoptosis through the inhibition of phosphodiesterase (PDE). nih.gov

Other classes of pyrazine derivatives have also shown significant promise. A study on newly synthesized pyrazine derivatives identified a compound that exhibited strong, dose-dependent cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 5.4 µM and 4.3 µM, respectively. researchgate.net Research indicates that some pyrazine derivatives can alter DNA methylation, leading to anti-proliferation effects and apoptosis induction in cancer cells. researchgate.net Furthermore, hybrids of natural products and pyrazine, such as piperlongumine–ligustrazine derivatives, have demonstrated antiproliferative effects by increasing the levels of reactive oxygen species (ROS) within cancer cells. mdpi.com

Table 3: Antiproliferative/Cytotoxic Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine SCA44 | Dami (Leukemia) | 91% inhibition at 100 µM | nih.gov |

| Imidazo[1,2-a]pyrazine SCA41 | Dami (Leukemia) | 40% inhibition at 100 µM | nih.gov |

| Pyrazine Derivative (Compound 7) | MCF-7 (Breast Cancer) | 5.4 µM (IC50) | researchgate.net |

| Pyrazine Derivative (Compound 7) | A549 (Lung Cancer) | 4.3 µM (IC50) | researchgate.net |

| Indolizinoquinolinedione-Pyrazine Hybrid (Compound 131) | HCT116 (Colon Cancer) | 1.61 µM (IC50) | mdpi.com |

Role in Chemical Ecology and Interspecies Communication

Alarm Pheromone Activity in Hymenoptera (e.g., Solenopsis invicta)

Pyrazine derivatives play a crucial role as chemical signals in the natural world, particularly as alarm pheromones in social insects. In the red imported fire ant, Solenopsis invicta, substituted pyrazines are key components of the alarm pheromone cocktail released from the mandibular glands in response to a threat. nih.govusda.gov

One of the first identified components of this alarm pheromone was 2-ethyl-3,6-dimethylpyrazine. nih.govresearchgate.net This compound is produced by workers, as well as male and female sexuals, suggesting it may be involved in initiating mating flights in addition to eliciting a typical alarm response in workers. nih.gov The fire ant's olfactory system is highly sensitive to this pyrazine, with workers detecting it at concentrations as low as 30 pg/ml. nih.gov More recent research has also investigated analogues, including this compound's close structural relative, 2-ethyl-6-methylpyrazine (B77461). nih.gov Studies have confirmed that 2-ethyl-6-methylpyrazine and its regio-isomer, 2-ethyl-5-methylpyrazine, are also active components that elicit significant alarm responses in S. invicta workers, demonstrating that a range of substituted pyrazines function within this chemical communication system. nih.gov

Electroantennogram (EAG) Responses and Behavioral Bioassays in Insect Olfaction

The perception of chemical signals like alarm pheromones by insects is mediated by their olfactory system, primarily the antennae. The response of the antennae to volatile compounds can be measured using a technique called electroantennography (EAG), which records the summated electrical potential from the antennal olfactory receptor neurons.

Studies on Solenopsis invicta have utilized EAG and behavioral bioassays to confirm the activity of pyrazine pheromones. Research on 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP) involved purifying these two isomers from a commercial mixture and testing the response of fire ant workers. nih.gov The results from the EAG tests showed that both purified isomers, as well as their mixture, elicited similar dose-dependent electrical responses from the ants' antennae. nih.gov

These electrophysiological findings were corroborated by behavioral bioassays. When presented with the purified compounds, S. invicta workers displayed characteristic alarm behaviors, such as attraction and frantic movement. The behavioral responses to both 2E6MP and 2E5MP were not significantly different from each other, indicating that the fire ant's olfactory system perceives these two isomers as equally potent alarm signals. nih.gov This demonstrates the utility of EAG and behavioral assays in identifying and validating the biological function of semiochemicals.

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrazines

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, providing a roadmap for the design of more potent and selective analogues. For pyrazine derivatives, SAR studies have been conducted across their various biological functions.

Antimicrobial Activity: For triazolo[4,3-a]pyrazine derivatives, preliminary SAR analysis revealed that the nature of the substituent at the R¹ position significantly impacts antibacterial efficacy. Compounds featuring a 3-indole group were generally more active than those with a phenyl substitution, suggesting that the indole (B1671886) moiety may enhance interactions with the target receptor, possibly through hydrogen bonding. mdpi.com

Anticancer Activity: In the case of imidazo[1,2-a]pyrazine derivatives, antiproliferative effects were found to be highly dependent on the chemical substitutions of the core skeleton. nih.gov Specifically, the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group were identified as critical determinants of activity. nih.gov This indicates that both electronic properties and steric factors play a key role in their anticancer potential.

Antiviral Activity: SAR studies of pyrazine-based conjugates against SARS-CoV-2 showed that the linker between heterocyclic moieties and the substitution pattern are crucial. nih.gov For example, an unsubstituted methylene (B1212753) linker connecting benzothiazolyl and pyrazinecarboxamide heterocycles resulted in higher antiviral properties compared to substituted linkers. Furthermore, using phenylalanine as a linker to create a pyrazine-benzothiazole conjugate led to a more potent antiviral agent compared to using tryptophan. nih.gov

Pheromonal Activity: Research on the alarm pheromone of Solenopsis invicta has shown that the ant's olfactory system responds to a range of alkyl-substituted pyrazines. The similar EAG and behavioral responses elicited by the regio-isomers 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine suggest that the precise position of the methyl group (at C5 or C6) is not a critical determinant of activity, as long as the core alkylpyrazine structure is maintained. nih.gov This implies a degree of flexibility in the receptor binding site responsible for detecting the alarm signal.

Enzymatic and Receptor Interactions Underlying Biological Effects

While specific enzymatic and receptor interaction data for this compound are not extensively available in publicly accessible scientific literature, the broader class of pyrazine derivatives has been the subject of numerous studies, revealing a wide range of biological activities mediated through various enzymatic and receptor pathways. The pyrazine ring serves as a versatile scaffold in medicinal chemistry, and its derivatives have been shown to interact with several key biological targets. This section will discuss the enzymatic and receptor interactions of pyrazine analogues to provide mechanistic insights that may be relevant to understanding the potential biological effects of this compound.

Enzymatic Interactions of Pyrazine Analogues

Pyrazine-containing compounds have been identified as inhibitors of several important enzymes, including monoamine oxidases, kinases, acetylcholinesterase, and tyrosinase.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative diseases. Certain pyrazoline derivatives, which share a nitrogen-containing heterocyclic structure with pyrazines, have been shown to be potent and selective inhibitors of human MAO-A and MAO-B.

For instance, a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were synthesized and evaluated for their MAO inhibitory activity. One compound in this series demonstrated a high potency for hMAO-A with a Kᵢ value of 0.06 µM, which is more potent than the standard drug Moclobemide (Kᵢ = 0.11 µM) nih.gov. Another study on halogenated pyrazolines identified a compound with high potency against MAO-B, exhibiting an IC₅₀ value of 0.063 µM and a Kᵢ value of 0.034 µM mdpi.com. These findings highlight the potential of the pyrazine scaffold and its analogues to interact with and inhibit MAO enzymes.

Kinase Inhibition:

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in cancer and other diseases. The pyrazine ring is a common feature in many kinase inhibitors nih.govtandfonline.comresearchgate.net. For example, imidazo[1,2-a]pyrazine derivatives have been identified as CDK9 inhibitors, with IC₅₀ values in the micromolar range nih.gov. Another pyrazine derivative, Prexasertib, is a potent CHK1 inhibitor with an IC₅₀ of 1 nM and a Kᵢ of 0.9 nM nih.gov.

Table 1: Kinase Inhibitory Activity of Selected Pyrazine Derivatives

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivative 54 | CDK9 | 7.88 µM | nih.gov |

| Imidazo[1,2-a]pyrazine derivative 55 | CDK9 | 5.12 µM | nih.gov |

| Prexasertib (a pyrazine-2-carbonitrile derivative) | CHK1 | 1 nM | nih.gov |

| Prexasertib (a pyrazine-2-carbonitrile derivative) | CHK2 | 8 nM | nih.gov |

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used to treat Alzheimer's disease and other neurological conditions. Certain pyrazine-related heterocyclic compounds, such as aminopyridazines, have been shown to be potent AChE inhibitors. One such derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, exhibited an IC₅₀ of 0.12 µM against AChE acs.org. Additionally, pyrazoline derivatives have also been identified as selective AChE inhibitors nih.gov.

Tyrosinase Inhibition:

Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of interest for cosmetics and for treating hyperpigmentation disorders. Pyrazole derivatives have been investigated as tyrosinase inhibitors, with some compounds showing stronger activity than the reference compound, kojic acid mdpi.com. This suggests that the pyrazine scaffold could also be explored for its potential to inhibit tyrosinase.

Receptor Interactions of Pyrazine Analogues

Pyrazine derivatives have also been found to interact with various receptors, most notably GABA receptors.

GABA Receptor Modulation:

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABA receptors are used as anxiolytics, sedatives, and anticonvulsants. Several studies have explored pyrazine-containing compounds as modulators of GABAᴀ receptors. For example, pyrazolo[1,5-a]quinazoline derivatives have been synthesized and shown to modulate the function of recombinant α1β2γ2L-GABAᴀ receptors expressed in Xenopus laevis oocytes nih.gov. The activity of these compounds is dependent on the substituents on the pyrazolo[1,5-a]quinazoline core nih.gov.

While direct evidence for the interaction of this compound with specific enzymes or receptors is lacking, the extensive research on its analogues provides a foundation for understanding its potential biological activities. The pyrazine moiety is a privileged structure in medicinal chemistry, capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions, which underpin its diverse pharmacological profiles. Further research is needed to elucidate the specific molecular targets of this compound and to determine its potential therapeutic applications.

Advanced Applications and Future Research Directions

Applications in Medicinal Chemistry and Pharmaceutical Development

The pyrazine (B50134) ring is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.com While direct research into the medicinal applications of 2-Ethoxy-6-methylpyrazine is limited, the broader class of pyrazine derivatives serves as a promising foundation for future drug discovery.

The functionalization of the pyrazine core allows for the tuning of its physicochemical properties, influencing its biological activity. The ethoxy and methyl groups on this compound, for instance, could be modified to enhance its interaction with biological targets. The synthesis of novel derivatives through the modification of these side chains could lead to the discovery of new therapeutic agents.

Future research in this area would involve the synthesis of a library of this compound analogs and their subsequent screening for various biological activities. Computational modeling and structure-activity relationship (SAR) studies could further guide the design of more potent and selective drug candidates.

Potential in Materials Science

The application of pyrazine derivatives in materials science is an emerging field of interest. Certain pyrazine-containing compounds have been investigated for their fluorescent properties, making them potential candidates for use as fluorescent probes or in the development of organic light-emitting diodes (OLEDs). The nitrogen atoms in the pyrazine ring can influence the electronic properties of the molecule, which is a key factor in its potential as a material for electronic or optical applications.

While there is currently no specific research on the use of this compound in materials science, its aromatic structure suggests that it could be explored as a building block for novel polymers or coordination complexes. The incorporation of the pyrazine moiety into a polymer backbone could impart specific thermal, mechanical, or electronic properties to the resulting material.

Further investigation is required to determine the photophysical properties of this compound and its derivatives to assess their suitability for applications such as fluorescent probes. Additionally, polymerization studies could reveal its potential as a monomer for the synthesis of new materials with unique characteristics.

Advancements in Analytical Method Development for Trace Detection in Complex Matrices

The accurate detection and quantification of volatile flavor compounds like this compound in complex matrices such as food and beverages are crucial for quality control and authenticity assessment. Several advanced analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being the most common. researchgate.netnih.gov

For the trace detection of pyrazines, sample preparation techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are often utilized to preconcentrate the analytes before GC-MS analysis. nih.gov High-performance liquid chromatography (HPLC) has also been successfully used for the separation of pyrazine isomers. researchgate.netnih.gov

Recent advancements in analytical instrumentation, such as the development of more sensitive detectors and two-dimensional gas chromatography (GCxGC), offer improved resolution and lower detection limits for the analysis of complex volatile profiles. These techniques can be applied to the trace detection of this compound in various food products, contributing to a better understanding of its occurrence and formation.

Table 1: Analytical Techniques for Pyrazine Analysis

| Analytical Technique | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass spectra for identification. | Primary method for the identification and quantification of this compound in food and flavor samples. researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase. | Useful for the separation of pyrazine isomers, which can be challenging with GC alone. researchgate.netnih.gov |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. | A common sample preparation method for the extraction of volatile pyrazines from complex matrices. nih.gov |

| Stir Bar Sorptive Extraction (SBSE) | A sample preparation technique that uses a magnetic stir bar coated with a sorbent to extract analytes. | Offers higher extraction efficiency for certain compounds compared to SPME. nih.gov |

Green Chemistry Approaches and Sustainable Synthesis of Pyrazine Derivatives

The development of environmentally friendly and sustainable methods for the synthesis of valuable chemicals is a key focus of modern chemistry. Traditional methods for pyrazine synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. tandfonline.com

Green chemistry approaches to pyrazine synthesis aim to address these issues by utilizing milder reaction conditions, renewable starting materials, and catalytic systems that are more environmentally benign. One-pot synthesis methods, which combine multiple reaction steps into a single procedure, are particularly attractive as they reduce solvent usage and waste generation. tandfonline.com The use of catalysts based on earth-abundant and non-toxic metals, such as manganese, is also being explored as a sustainable alternative to traditional catalysts. nih.gov